molecular formula C15H17NO3 B1325401 2-(4-Pentyloxybenzoyl)oxazole CAS No. 898760-26-4

2-(4-Pentyloxybenzoyl)oxazole

Cat. No. B1325401
CAS RN: 898760-26-4
M. Wt: 259.3 g/mol
InChI Key: IXJZHHIRKAETJB-UHFFFAOYSA-N
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Description

“2-(4-Pentyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C15H17NO3 . It’s a part of the oxazole family, which is a class of compounds containing a five-membered ring with an oxygen atom, a nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The oxazole ring, a key component of “2-(4-Pentyloxybenzoyl)oxazole”, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The specific molecular structure of “2-(4-Pentyloxybenzoyl)oxazole” is not explicitly mentioned in the sources I found.

Scientific Research Applications

Medicinal Chemistry

Oxazole compounds, including “2-(4-Pentyloxybenzoyl)oxazole”, are present in various biological activities . Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have become a significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

Drug Discovery

The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . On account of structural and chemical diversity, oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities . They occupy a core position in medicinal chemistry, showing their enormous development value and they favored the discovery of newer potential therapeutic agents .

Antibacterial Activity

Some oxazole derivatives have shown significant antibacterial activity . For instance, 2-amino oxazole/4-substituted-phenyl oxazole was synthesized and assessed for antibacterial potency. Some of the molecules have shown greater activity, i.e., zone of inhibition of 18 mm to 22 mm in Gram-positive bacteria, 16 mm to 18 mm in Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial activity, some oxazole derivatives also exhibit antifungal potency . The same 2-amino oxazole/4-substituted-phenyl oxazole showed a zone of inhibition of 16 mm to 19 mm in Fungi .

Anti-inflammatory Activity

Oxazole derivatives have been found to exhibit anti-inflammatory activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Antidiabetic Activity

Oxazole derivatives have also been found to exhibit antidiabetic activity . For instance, aleglitazar, an oxazole derivative, is used as an antidiabetic .

Antiobesity Activity

Some oxazole derivatives have been found to exhibit antiobesity activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Antioxidant Activity

Oxazole derivatives have also been found to exhibit antioxidant activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Safety and Hazards

The safety data sheet for “2-(4-Pentyloxybenzoyl)oxazole” indicates that it may be harmful if swallowed and may cause skin irritation . It’s recommended to handle this compound with appropriate safety precautions .

properties

IUPAC Name

1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZHHIRKAETJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642100
Record name (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pentyloxybenzoyl)oxazole

CAS RN

898760-26-4
Record name 2-Oxazolyl[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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